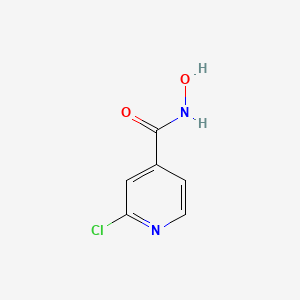

2-Chloro-N-hydroxypyridine-4-carboxamide

Description

Significance of Pyridine (B92270) Carboxamide Scaffolds in Chemical Biology Research

The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active compounds, including vitamins like niacin and pyridoxine, as well as thousands of pharmaceutical drugs. asm.orgrsc.org Its presence is valued for several reasons:

Structural Versatility : The pyridine ring can be readily functionalized at multiple positions, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. nih.gov

Pharmacokinetic Properties : As a polar and ionizable aromatic system, the pyridine nucleus can enhance the solubility and bioavailability of less soluble compounds, which is a crucial aspect of drug design. researchgate.net

The carboxamide group (-C(=O)NH-) is another critical component, known for its ability to form hydrogen bonds, which are essential for the specific recognition of biological macromolecules like proteins and nucleic acids. The combination of a pyridine ring and a carboxamide group has led to the development of numerous therapeutic agents. For instance, pyridine carboxamide derivatives have been identified as promising leads for the treatment of tuberculosis. asm.orgnih.gov Recent studies have also explored their potential as agents against bacterial wilt in plants, highlighting the broad utility of this scaffold. nih.gov

Role of the N-Hydroxy Moiety in Modulating Chemical and Biological Reactivity

The N-hydroxy moiety (-N-OH) imparts unique chemical and biological properties to a molecule. While the presence of an N-O single bond is sometimes considered a "structural alert" in drug design due to potential metabolic instability, this concern is less pronounced when the nitrogen atom is part of an aromatic heterocyclic ring. nih.govnih.gov In such cases, the N-hydroxy group can offer several advantages:

Metal Chelation : The N-hydroxy group, often in concert with a nearby carbonyl oxygen, can act as a bidentate ligand, strongly binding to metal ions. This property is exploited in the design of inhibitors for metalloenzymes and in the development of therapies for diseases related to metal overload. ontosight.aiontosight.ai

Modulation of Biological Activity : The introduction of an N-hydroxy group can significantly alter a compound's biological activity. For example, N-hydroxy-substituted heterocycles have shown a wide range of biological effects, including antioxidant, anti-inflammatory, and anxiolytic properties. nih.gov

Metabolic Stability : In some contexts, the N-hydroxy group within a heterocyclic ring can be more stable than when it is part of a linear chain, leading to a more favorable metabolic profile. nih.govnih.gov

Contextualization of 2-Chloro-N-hydroxypyridine-4-carboxamide within Related Chemical Space

This compound is situated within a chemical space defined by its core components. Its structure suggests it is an analogue of other well-known pyridine derivatives. For instance, it is structurally related to 2-chloro-3-hydroxypyridine (B146414) and 2-chloro-4-hydroxypyridine, which are used as building blocks in organic synthesis. sigmaaldrich.comnih.gov It is also an analogue of 2-chloro-3-hydroxy-4-pyridinecarboxylic acid, a compound noted for its potential in pharmaceutical research due to its combination of a pyridine ring, a chlorine atom, a hydroxyl group, and a carboxylic acid. cymitquimica.combldpharm.com

The specific placement of the chloro, N-hydroxy, and carboxamide groups on the pyridine ring is expected to influence its electronic distribution, reactivity, and potential for intermolecular interactions. The chlorine atom at the 2-position acts as an electron-withdrawing group, which can affect the acidity of the N-hydroxy proton and the reactivity of the pyridine ring. The carboxamide at the 4-position provides a key site for hydrogen bonding. While specific research on this compound is limited, the known properties of its structural relatives suggest it could be a candidate for investigation in areas such as metalloenzyme inhibition or as a scaffold for the development of new therapeutic agents.

Below is a data table of related compounds to provide context for the chemical space in which this compound resides.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 2-Chloro-3-hydroxypyridine | C₅H₄ClNO | 129.54 | A foundational building block in organic synthesis. sigmaaldrich.com |

| 2-Chloro-4-hydroxypyridine | C₅H₄ClNO | 129.54 | A pyridine derivative with applications in chemical synthesis. nih.gov |

| 2-Chloro-3-hydroxy-4-pyridinecarboxylic acid | C₆H₄ClNO₃ | 173.55 | A heterocyclic compound with acidic and polar functional groups. cymitquimica.comamericanchemicalsuppliers.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5ClN2O2 |

|---|---|

Molecular Weight |

172.57 g/mol |

IUPAC Name |

2-chloro-N-hydroxypyridine-4-carboxamide |

InChI |

InChI=1S/C6H5ClN2O2/c7-5-3-4(1-2-8-5)6(10)9-11/h1-3,11H,(H,9,10) |

InChI Key |

IZCGKBKIHJWTFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1C(=O)NO)Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Chloro N Hydroxypyridine 4 Carboxamide

Retrosynthetic Disconnections and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials. This approach reveals the key bond disconnections and the corresponding synthetic precursors required for the forward synthesis.

Disconnection of the Carboxamide Linkage

The most logical initial disconnection in the retrosynthesis of 2-Chloro-N-hydroxypyridine-4-carboxamide is at the N-hydroxycarboxamide functional group. Hydroxamic acids are a class of organic compounds that are typically prepared by the reaction of a carboxylic acid derivative with hydroxylamine (B1172632). wikipedia.org This disconnection involves breaking the amide C-N bond, which simplifies the target molecule into two primary precursors:

2-Chloropyridine-4-carboxylic acid: This component provides the core heterocyclic scaffold with the necessary chloro and carboxylic acid functionalities.

Hydroxylamine (NH₂OH): This reagent provides the N-hydroxy group required for the final carboxamide linkage. wikipedia.org

This retrosynthetic step is based on the well-established forward reaction of coupling a carboxylic acid (or its activated form) with hydroxylamine or its salts to form the hydroxamic acid moiety. nih.govresearchgate.netacs.org

Approaches to the 2-Chloropyridine-4-carboxylic Acid Moiety

The synthesis of the key intermediate, 2-chloropyridine-4-carboxylic acid, can be achieved through several routes. One common strategy involves the oxidation of a precursor molecule, such as 4-chloro-2-methylpyridine. Alternatively, one can start with a pre-existing pyridine (B92270) carboxylic acid and introduce the chloro substituent. A major commercial route to the parent pyridine-4-carboxylic acid (isonicotinic acid) begins with the ammoxidation of 4-methylpyridine (B42270) (4-picoline), followed by the hydrolysis of the resulting nitrile. wikipedia.org This isonicotinic acid can then serve as a substrate for subsequent chlorination.

Another approach involves the catalytic reduction of more halogenated precursors, such as 2,6-dichloropyridine-4-carboxylic acid, to furnish the desired pyridine-4-carboxylic acid. The chlorination of aromatic carboxylic acids can also be achieved using reagents like thionyl chloride (SOCl₂), often catalyzed by a Brønsted acid. tandfonline.com

Strategies for Introducing the N-Hydroxy Group

The formation of the N-hydroxycarboxamide (hydroxamic acid) linkage is a critical step in the synthesis. This is typically accomplished by coupling the carboxylic acid precursor with hydroxylamine. eurjchem.com Because direct condensation is often inefficient, the carboxylic acid must first be "activated." Several methods exist for this activation and subsequent coupling. nih.govnih.gov

One of the most common strategies is the reaction of hydroxylamine with an activated carboxylic acid derivative, such as an ester or an acyl chloride. wikipedia.orgnih.govacs.org Carboxylic acids can be converted to highly reactive acyl chlorides using reagents like thionyl chloride or oxalyl chloride. acs.org

Alternatively, a wide array of coupling reagents, developed extensively for peptide synthesis, can be employed to facilitate the direct formation of the amide bond between the carboxylic acid and hydroxylamine in a one-pot reaction. nih.govgoogle.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, promoting nucleophilic attack by hydroxylamine. thermofisher.com The choice of reagent can be critical for achieving high yields, especially with sensitive substrates. nih.gov

Below is a table summarizing common coupling agents used for this type of transformation.

| Coupling Reagent Class | Specific Examples | Additives/Co-reagents | Key Features |

| Carbodiimides | EDAC, DCC, DIC | HOBt, N-hydroxysulfosuccinimide | Widely used; improves efficiency and minimizes side reactions, such as racemization, when used with additives. nih.govthermofisher.compeptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Base (e.g., DIPEA, NMM) | Highly effective, particularly for challenging couplings. nih.govpeptide.com |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | Base (e.g., DIPEA, NMM) | Very efficient with fast reaction times; low rates of racemization. peptide.com |

| Other | Ethyl Chloroformate, Cyanuric Chloride (TCT) | Base (e.g., NMM) | Forms a mixed anhydride (B1165640) intermediate; provides mild and neutral reaction conditions. nih.goveurjchem.com |

EDAC: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide; DCC: Dicyclohexylcarbodiimide; DIC: Diisopropylcarbodiimide; HOBt: 1-Hydroxybenzotriazole; PyBOP: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate); PyAOP: (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; NMM: N-Methylmorpholine; DIPEA: N,N-Diisopropylethylamine.

Stepwise Synthetic Pathways

Stepwise synthesis involves the sequential construction of the target molecule, either by building the core heterocyclic ring system first or by functionalizing a pre-existing pyridine ring.

Formation of the Pyridine Ring System

Instead of starting with a pre-formed pyridine, the substituted pyridine ring itself can be constructed from acyclic precursors. A classic and versatile method for this is the Hantzsch pyridine synthesis. wikipedia.orgchemtube3d.com This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgeurekaselect.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.org The driving force for this oxidation step is the stability gained through aromatization. wikipedia.org

To construct a molecule with the substitution pattern of this compound, the starting materials for a Hantzsch-type synthesis would need to be carefully selected to place functional groups at the C2 and C4 positions that could later be converted into the chloro and carboxyl groups, respectively. For example, a substituent that can be readily converted to a chloro group (such as a methylthio group or a group that facilitates a Sandmeyer-type reaction) could be installed at the C2 position, while an ester group from the β-ketoester would be present at the C4 position.

Introduction and Functionalization of the Chloro Substituent

When starting with a pre-formed pyridine-4-carboxylic acid or a related precursor, the introduction of the chlorine atom at the C2 position is a key transformation. The direct C-H functionalization of pyridine is challenging due to the electron-deficient nature of the ring. researchgate.net However, several reliable methods exist for introducing a chlorine atom specifically at the 2-position.

A common and effective strategy involves the N-oxidation of the pyridine ring to form a pyridine-N-oxide. This modification activates the ring, making the C2 and C6 positions susceptible to nucleophilic attack. The N-oxide can then be treated with a chlorinating agent such as phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) to introduce the chlorine atom at the 2-position.

Alternatively, a 2-pyridone (the tautomer of 2-hydroxypyridine) can be used as a precursor. The hydroxyl group of the 2-pyridone can be readily converted to a chloro substituent by treatment with reagents like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅).

Amidation Reactions and N-Hydroxylation Methods

The formation of the N-hydroxypyridine-4-carboxamide structure is fundamentally a two-part process involving the creation of an amide bond and the introduction of a hydroxyl group on the nitrogen atom.

Amidation Reactions: The synthesis of the amide linkage in pyridine-4-carboxamide derivatives typically starts from a corresponding carboxylic acid or its activated form. Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are often coupled with amines to form amides. nih.govnih.gov A common method involves the in-situ generation of an acid chloride using reagents like thionyl chloride, which then reacts with the desired amine. nih.gov However, this method can sometimes lead to side reactions, such as chlorination of the pyridine ring. nih.gov Alternatively, peptide coupling reagents can be employed to facilitate amide bond formation under milder conditions. For instance, 2-Hydroxypyridine-N-oxide (HOPO) has been used in conjunction with carbodiimides like EDC for efficient, low-racemization peptide synthesis. biosynth.com

N-Hydroxylation Methods: The introduction of the N-hydroxy group to form a hydroxamic acid can be challenging. Direct N-hydroxylation of a pre-formed amide is not a standard procedure. More commonly, the hydroxamic acid moiety is formed by reacting an activated carboxylic acid derivative, such as an acid chloride or an ester, with hydroxylamine or its protected variants. Another approach involves the N-oxidation of the pyridine ring nitrogen. Pyridine N-oxides are versatile intermediates in the functionalization of the pyridine ring. researchgate.net For instance, they can be used to direct C-H functionalization at the C2 position. researchgate.net While direct conversion to a C4-carboxamide-N-hydroxy group is not explicitly detailed, the chemistry of N-oxides is crucial for manipulating the reactivity of the pyridine core. researchgate.netacs.org

Advanced Synthetic Techniques and Route Optimization

Modern synthetic chemistry offers several advanced techniques to improve the efficiency, selectivity, and environmental footprint of synthesizing complex molecules like this compound.

Microwave-Assisted Synthesis in Pyridine Derivative Chemistry

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. In the context of pyridine chemistry, it offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often milder reaction conditions. tandfonline.comrsc.org This technique has been successfully applied to the synthesis of various pyridine derivatives. nih.gov For example, the amination of 2-chloropyridine (B119429) derivatives with amide solvents like dimethylformamide (DMF) can be achieved rapidly and in high yields under microwave irradiation, without the need for a transition-metal catalyst. tandfonline.com Similarly, the synthesis of 2-anilinopyrimidines from 2-chloropyrimidines and anilines is significantly more efficient under microwave conditions. rsc.org These examples highlight the potential of microwave technology to facilitate key steps in the synthesis of this compound, such as the introduction of substituents onto the chloropyridine core.

Table 1: Comparison of Conventional vs. Microwave-Assisted Amination of 2-Chloropyridine Derivatives

| Derivative | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) | Reference |

|---|---|---|---|---|---|

| 2-chloro-3,5-dicarbonitrile-6-aminopyridine | Reflux in DMF | --- | 180°C, 3 min | High | tandfonline.com |

Transition Metal-Catalyzed C-H Functionalization for Pyridine Derivatives

Direct C-H functionalization is an atom-economical strategy for creating carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. rsc.org However, the selective functionalization of the electron-deficient pyridine ring presents a significant challenge. rsc.orgnih.gov Transition metal catalysis, often employing palladium, rhodium, or iridium, has become a key strategy to overcome this hurdle. rsc.orgsnnu.edu.cn These reactions typically rely on a directing group within the molecule to guide the metal catalyst to a specific C-H bond. rsc.orgnih.gov

Amide groups are effective directing groups for C-H functionalization. nih.govresearchgate.net For instance, Rh(III)-catalyzed C-H activation of N-methoxybenzamides with iodonium (B1229267) ylides leads to the formation of a five-membered cyclometalated intermediate, enabling further functionalization. nih.gov While direct application to this compound is specific, these methodologies provide a framework for late-stage functionalization of the pyridine core, allowing for the introduction of various substituents. The choice of catalyst and directing group is crucial for controlling the regioselectivity of the reaction. rsc.org

Chemo- and Regioselective Transformations

Achieving chemo- and regioselectivity is paramount when dealing with multifunctional molecules like substituted pyridines. The inherent electronic properties of the pyridine ring typically direct nucleophilic attacks to the C2 and C4 positions. researchgate.net Various strategies have been developed to control the position of functionalization.

One approach involves the temporary modification of the pyridine ring to alter its electronic properties. For example, conversion to N-activated pyridinium (B92312) salts can facilitate nucleophilic addition. researchgate.net Another strategy involves using a directing group to steer a reaction to a specific site, as seen in transition metal-catalyzed C-H functionalization. nih.govresearchgate.net For instance, a tosyloxy group at the 2-position of a 3,5-dibromopyridine (B18299) can direct a highly regioselective bromine-magnesium exchange to the 3-position. rsc.org Such precise control is essential for building the specific substitution pattern of this compound and its analogues.

Synthetic Diversification Strategies for this compound Analogues

The ability to generate analogues of a target molecule is crucial for structure-activity relationship (SAR) studies in drug discovery. This often involves modifying the core heterocyclic structure.

Modifications of the Pyridine Core

Modifying the pyridine core of a molecule like this compound can involve introducing, removing, or changing substituents. Transition metal-catalyzed cross-coupling reactions are a powerful tool for this purpose. rsc.org For example, the chlorine atom at the C2 position can be replaced with various groups through reactions like the Suzuki or Buchwald-Hartwig couplings.

Another innovative approach is a deconstruction-reconstruction strategy. This has been demonstrated for pyrimidines, where the ring is opened to form an intermediate that can then be re-closed with different reagents to form a diverse range of new heterocycles, including modified pyrimidines or other rings like azoles. nih.gov This strategy allows for the diversification of the core structure of a complex molecule in the later stages of a synthesis. nih.gov Applying a similar concept to pyridine derivatives could open up new avenues for creating novel analogues of this compound by fundamentally altering the pyridine ring itself.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-chloropyridine |

| 2-anilinopyrimidines |

| 2-chloropyrimidines |

| 3,5-dibromopyridine |

| Dimethylformamide (DMF) |

| N-methoxybenzamides |

| Picolinic acid |

| Pyridine N-oxides |

Variational Substitutions on the Carboxamide Nitrogen

While specific research on the variational substitutions on the carboxamide nitrogen of this compound is limited, general organic synthesis principles allow for the exploration of potential derivatization pathways. The introduction of substituents on the amide nitrogen can significantly alter the molecule's physicochemical properties. Standard amidation and alkylation reactions serve as the foundation for such modifications.

N-Alkylation:

The nitrogen of the carboxamide group can potentially undergo alkylation under basic conditions. The use of a suitable base to deprotonate the amide nitrogen, followed by reaction with an alkyl halide, could yield N-alkylated derivatives. The choice of base and solvent is crucial to control the reaction's regioselectivity and prevent side reactions.

Table 1: Hypothetical N-Alkylation Reactions of a Generic Pyridine Carboxamide

| Entry | Alkylating Agent | Base | Solvent | Potential Product |

|---|---|---|---|---|

| 1 | Methyl iodide | Sodium hydride | Tetrahydrofuran | N-Methyl-2-chloropyridine-4-carboxamide |

| 2 | Benzyl bromide | Potassium carbonate | Acetonitrile | N-Benzyl-2-chloropyridine-4-carboxamide |

Note: This table represents theoretical reaction conditions based on general principles of N-alkylation of amides and has not been experimentally validated for this compound.

N-Arylation:

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed for the N-arylation of the carboxamide. This would involve the reaction of the parent amide with an aryl halide in the presence of a palladium or copper catalyst, a suitable ligand, and a base.

Derivatization of the N-Hydroxy Functionality

The N-hydroxy group of this compound presents a reactive site for various derivatization reactions, including O-alkylation and O-acylation. These modifications can be used to introduce a range of functional groups, thereby modulating the compound's biological and chemical characteristics.

O-Alkylation:

The hydroxyl group of the N-hydroxy functionality can be alkylated using various alkylating agents under basic conditions. The reaction typically proceeds via a Williamson ether synthesis-type mechanism, where a base is used to deprotonate the hydroxyl group, followed by nucleophilic attack on the alkylating agent.

Table 2: Potential O-Alkylation Reactions of this compound

| Entry | Alkylating Agent | Base | Solvent | Potential Product |

|---|---|---|---|---|

| 1 | Methyl iodide | Sodium methoxide | Methanol | 2-Chloro-N-methoxypyridine-4-carboxamide |

| 2 | Ethyl bromide | Potassium tert-butoxide | tert-Butanol | 2-Chloro-N-ethoxypyridine-4-carboxamide |

Note: This table illustrates potential O-alkylation reactions based on the known reactivity of hydroxamic acids. Specific experimental conditions for this compound may vary.

O-Acylation:

Acylation of the N-hydroxy group can be achieved using acylating agents such as acid chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. This reaction leads to the formation of O-acyl hydroxamates.

Table 3: Potential O-Acylation Reactions of this compound

| Entry | Acylating Agent | Base | Solvent | Potential Product |

|---|---|---|---|---|

| 1 | Acetyl chloride | Pyridine | Dichloromethane | O-Acetyl-2-chloro-N-hydroxypyridine-4-carboxamide |

| 2 | Benzoyl chloride | Triethylamine | Dichloromethane | O-Benzoyl-2-chloro-N-hydroxypyridine-4-carboxamide |

Note: The reactions presented in this table are based on general procedures for the O-acylation of N-hydroxy compounds and would require empirical optimization for the specific substrate.

Advanced Structural Characterization and Supramolecular Analysis

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methodologies are fundamental in defining the connectivity and electronic environment of atoms within a molecule. Through the combined application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and High-Resolution Mass Spectrometry (HRMS), a detailed portrait of the 2-Chloro-N-hydroxypyridine-4-carboxamide molecule can be constructed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of magnetically active nuclei, providing critical insights into molecular structure and conformation in solution. For this compound, both ¹H and ¹³C NMR spectra are anticipated to exhibit characteristic signals that confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct resonances for the aromatic protons on the pyridine (B92270) ring and the labile protons of the N-hydroxy and amide groups. The pyridine ring protons, due to the substitution pattern, would likely appear as a set of coupled signals in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and carboxamide groups. The N-H and O-H protons of the hydroxamic acid moiety would present as broad singlets, with chemical shifts that are highly dependent on solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide further structural confirmation, with distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxamide group is expected to resonate significantly downfield (around 160-170 ppm). The carbons of the pyridine ring will appear in the aromatic region (approximately 120-160 ppm), with their precise chemical shifts influenced by the chlorine substituent and the carboxamide group. Computational predictions and comparisons with similar structures, such as 4-chloro-N-methylpyridine-2-carboxamide, aid in the assignment of these resonances. sigmaaldrich.comnih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

|---|---|---|---|

| Proton | Predicted Chemical Shift (ppm) | Carbon | Predicted Chemical Shift (ppm) |

| H3 | ~7.5 - 7.8 | C2 | ~150 - 155 |

| H5 | ~7.8 - 8.1 | C3 | ~122 - 126 |

| H6 | ~8.5 - 8.8 | C4 | ~140 - 145 |

| N-H | Variable (Broad) | C5 | ~120 - 124 |

| O-H | Variable (Broad) | C6 | ~148 - 152 |

| C=O | ~163 - 168 |

Note: These are predicted values based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. cardiff.ac.uk

IR Spectroscopy: The IR spectrum of this compound is expected to display several key absorption bands. A prominent, strong band corresponding to the C=O (carbonyl) stretching of the carboxamide group would be observed around 1650-1680 cm⁻¹. The N-H and O-H stretching vibrations of the hydroxamic acid would appear as broad bands in the high-frequency region, typically between 3200 and 3400 cm⁻¹. The C-N stretching of the amide and the C-Cl stretching vibrations would also be present at their characteristic frequencies, along with aromatic C=C and C-H stretching and bending modes from the pyridine ring.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. cardiff.ac.uk Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong signals in the Raman spectrum, which can be useful for characterizing the pyridine core. The C=O and C-Cl stretching vibrations are also typically Raman active.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

|---|---|---|---|

| O-H (Hydroxy) | Stretching | 3200-3400 (Broad) | Weak/Not prominent |

| N-H (Amide) | Stretching | 3200-3400 (Broad) | Weak/Not prominent |

| C-H (Aromatic) | Stretching | 3000-3100 | 3000-3100 |

| C=O (Carbonyl) | Stretching | 1650-1680 (Strong) | 1650-1680 |

| C=C, C=N (Aromatic Ring) | Stretching | 1400-1600 | 1400-1600 (Strong) |

| C-N (Amide) | Stretching | 1250-1350 | 1250-1350 |

| C-Cl | Stretching | 600-800 | 600-800 |

Note: These are generalized frequency ranges. The exact positions can be influenced by the molecular environment and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. libretexts.org This allows for the calculation of an exact molecular formula.

For this compound, the molecular formula is C₆H₅ClN₂O₂. Using the exact masses of the most abundant isotopes (¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁴N = 14.0031 amu, ¹⁶O = 15.9949 amu, ³⁵Cl = 34.96885 amu), the monoisotopic mass of the neutral molecule can be calculated with high accuracy. libretexts.org The presence of chlorine would also be evident from the characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak (due to the ³⁷Cl isotope) having an intensity of approximately one-third of the molecular ion peak [M]⁺.

Calculated Exact Mass for HRMS

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₆H₅³⁵ClN₂O₂ | [M+H]⁺ | 173.0118 |

| [M-H]⁻ | 171.0016 | |

| C₆H₅³⁷ClN₂O₂ | [M+H]⁺ | 175.0088 |

| [M-H]⁻ | 173.0007 |

Note: The exact mass is calculated based on the most abundant isotopes and is a key parameter for molecular formula confirmation in HRMS.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the nature of intermolecular interactions. While a crystal structure for this compound is not available, analysis of the closely related N-Hydroxypyridine-4-carboxamide provides significant insights. nih.gov

Analysis of Molecular Conformation and Tautomerism

In the solid state, molecules often adopt a specific, low-energy conformation. For N-Hydroxypyridine-4-carboxamide, the crystal structure reveals that the non-hydrogen atoms are nearly coplanar. nih.gov This planarity suggests significant electronic delocalization across the pyridine ring and the carboxamide group. It is highly probable that this compound would also adopt a largely planar conformation to maximize π-system conjugation.

The N-hydroxypyridine moiety can exist in tautomeric forms, primarily the N-hydroxy form and the N-oxide (pyridone) form. In the crystal structure of N-Hydroxypyridine-4-carboxamide, the molecule exists in the N-hydroxy tautomeric form. nih.gov This is a crucial observation, as the tautomeric state dictates the potential hydrogen bonding patterns.

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of molecules is directed by a variety of intermolecular forces, with hydrogen bonding being particularly significant in compounds containing N-H and O-H groups. The crystal structure of N-Hydroxypyridine-4-carboxamide showcases a robust two-dimensional hydrogen-bonding network. nih.gov

Specifically, two primary intermolecular hydrogen bonds are observed:

An O-H···N interaction, where the hydroxyl group of one molecule donates a hydrogen bond to the pyridine nitrogen of an adjacent molecule.

An N-H···O interaction, where the amide N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen of another molecule.

Hydrogen Bond Geometry in N-Hydroxypyridine-4-carboxamide

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O1-H1···N2 | 0.82 | 1.92 | 2.721 | 166 |

| N1-H2···O2 | 0.86 | 2.01 | 2.844 | 162 |

Data sourced from the crystal structure of N-Hydroxypyridine-4-carboxamide. nih.gov

Crystal Packing and Supramolecular Synthons

As of the latest available data, a definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Consequently, a detailed experimental analysis of its crystal packing and supramolecular synthons is not possible. However, by examining the crystal structures of closely related compounds, a predictive analysis of the likely intermolecular interactions and packing motifs can be formulated. The primary interactions expected to govern the supramolecular assembly are hydrogen bonds involving the N-hydroxycarboxamide group and the pyridine ring, with potential contributions from the chloro substituent.

Predictive Analysis Based on Analogous Structures

The crystal structure of the parent compound, N-hydroxypyridine-4-carboxamide, provides a foundational model for predicting the supramolecular behavior of its 2-chloro derivative. In N-hydroxypyridine-4-carboxamide, the molecules are organized into two-dimensional arrays through a network of intermolecular hydrogen bonds. Specifically, O—H···N and N—H···O interactions are observed, linking the hydroxamic acid and pyridine moieties of adjacent molecules. This creates a robust, planar hydrogen-bonded network.

It is highly probable that this compound would exhibit similar primary hydrogen bonding motifs. The N-hydroxycarboxamide group is a potent hydrogen bond donor (N-H and O-H) and acceptor (C=O and N-OH), while the pyridine nitrogen atom is a competent hydrogen bond acceptor. Therefore, the formation of strong N—H···O and O—H···N synthons is anticipated, leading to the self-assembly of the molecules into well-defined patterns such as chains or sheets.

Furthermore, the presence of the bulky chloro group may induce steric effects that could alter the planarity of the molecule or the geometry of the hydrogen-bonded networks observed in the parent compound. It is also conceivable that weak C—H···O or C—H···Cl hydrogen bonds could play a role in the crystal packing. The interplay between the strong hydrogen bonds, potential halogen bonds, and weaker interactions would ultimately determine the final three-dimensional architecture of the crystal.

Data from Analogous Compounds

To provide a more quantitative prediction, the crystallographic data for N-hydroxypyridine-4-carboxamide is presented below. These data offer a reasonable approximation of the unit cell dimensions and hydrogen bonding geometries that might be expected for this compound, with the caveat that the presence of the chloro group would likely lead to variations.

Table 1: Crystal Data for N-Hydroxypyridine-4-carboxamide

| Parameter | Value |

| Empirical Formula | C₆H₆N₂O₂ |

| Formula Weight | 138.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.8765 (5) |

| b (Å) | 13.4476 (16) |

| c (Å) | 9.6656 (11) |

| β (°) | 99.579 (1) |

| Volume (ų) | 625.01 (12) |

| Z | 4 |

Table 2: Hydrogen Bond Geometry for N-Hydroxypyridine-4-carboxamide

| D—H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

| O1—H1···N2 | 0.82 | 1.98 | 2.793 (2) | 171 |

| N1—H2···O2 | 0.86 | 2.08 | 2.935 (2) | 174 |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular structure, reactivity, and electronic properties of a molecule from first principles.

Frontier Molecular Orbital (FMO) AnalysisFrontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. For 2-Chloro-N-hydroxypyridine-4-carboxamide, FMO analysis would identify the regions of the molecule most likely to participate in electron transfer reactions, providing insight into its potential interactions with biological targets.

Below is a hypothetical data table illustrating the kind of results FMO analysis would yield.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital; indicates likely sites of electron donation. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; indicates likely sites of electron acceptance. |

| HOMO-LUMO Gap | 5.3 | Energy difference; relates to chemical reactivity and kinetic stability. |

Molecular Dynamics Simulations and Conformational Studies

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can reveal its different stable conformations and the dynamics of its interaction with its environment, such as a solvent or a protein binding pocket. By simulating the molecule's behavior over nanoseconds or longer, researchers can understand its conformational flexibility, which is essential for how it fits into a receptor's active site. These simulations provide insights into the stability of the molecule-receptor complex. researchgate.net

Molecular Docking and Ligand-Receptor Interaction Modeling (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug design for screening potential drug candidates and understanding their mechanism of action. researchgate.net

Prediction of Binding Modes with Targeted BiomoleculesAs a hydroxamic acid-containing compound, this compound is a potential inhibitor of zinc-dependent histone deacetylases (HDACs). Molecular docking studies would be performed to predict how this molecule binds within the active site of various HDAC isoforms.nih.govmdpi.comThe simulations would likely show the hydroxamic acid group chelating the catalytic zinc ion in the active site, a hallmark interaction for this class of inhibitors. The pyridine (B92270) ring and chloro-substituent would be predicted to form other interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues lining the enzyme's binding pocket.researchgate.netThese predicted binding modes help rationalize the compound's inhibitory activity and selectivity, guiding the design of more potent and specific inhibitors.nih.govsemanticscholar.org

The table below summarizes the types of interactions that would be investigated in a typical docking study with an HDAC enzyme.

| Interaction Type | Ligand Group | Receptor Residues (Hypothetical) |

| Metal Coordination | Hydroxamic acid (-CONHOH) | Catalytic Zn²⁺ ion |

| Hydrogen Bonding | Carbonyl oxygen, Hydroxyl group | Histidine, Aspartate |

| Hydrophobic Interactions | Pyridine ring | Phenylalanine, Leucine, Proline |

Analysis of Hydrogen Bonding and Hydrophobic Interactions

Computational studies are crucial for elucidating the intricate network of non-covalent interactions that govern the behavior of molecules like this compound. Hydrogen bonding and hydrophobic interactions are paramount in determining the compound's interaction with biological targets and its physicochemical properties.

Theoretical models suggest that the primary sites for hydrogen bonding in this compound involve the N-hydroxy group, the carboxamide moiety, and the pyridine ring nitrogen. The hydroxyl group and the amide N-H can act as hydrogen bond donors, while the carbonyl oxygen, the hydroxyl oxygen, and the pyridine nitrogen can serve as hydrogen bond acceptors.

Molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations are powerful tools to predict and analyze these interactions. For instance, a DFT study on the related compound, 2-chloroaniline, complexed with carboxylic acids, demonstrated the utility of the B3LYP method with a 6-311++G(d,p) basis set in characterizing hydrogen bond geometries, energies, and vibrational frequencies. Similar computational approaches would be invaluable in mapping the hydrogen bond potential of this compound, both in self-association and in interaction with other molecules.

A comprehensive computational analysis would involve mapping the molecular surface to identify both hydrogen-bonding and hydrophobic regions, predicting the strength and geometry of potential hydrogen bonds, and simulating the dynamic behavior of the molecule in various solvent environments to understand the interplay of these forces.

Ligand Efficiency and Binding Energy Calculations

Ligand efficiency (LE) is a key metric in drug discovery that relates the binding affinity of a molecule to its size, typically measured by the number of heavy (non-hydrogen) atoms. It is a measure of the binding energy per atom. The calculation of LE requires an experimental or computationally determined binding affinity (e.g., Ki or IC50) for a specific biological target. As no such data for this compound is presently available in the public domain, a quantitative analysis of its ligand efficiency cannot be performed.

Binding energy calculations , however, can be approached from a purely computational standpoint. Methods like DFT and molecular mechanics can be used to estimate the interaction energy between this compound and a hypothetical or known receptor. These calculations partition the binding energy into various components, such as electrostatic interactions, van der Waals forces, and the energy associated with hydrogen bonds.

For example, DFT calculations could be employed to determine the interaction energies between the compound and specific amino acid residues to model its binding within a protein active site. Such studies provide theoretical insights into the key residues and interaction types that contribute to binding affinity.

| Computational Method | Application to this compound | Potential Insights |

| Density Functional Theory (DFT) | Calculation of interaction energies with model systems (e.g., amino acid side chains). | Quantification of hydrogen bond strengths and electrostatic contributions to binding. |

| Molecular Dynamics (MD) Simulations | Simulation of the compound in a solvated binding site of a target protein. | Understanding the dynamic stability of binding modes and the role of water molecules. |

| Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) | Calculation of relative binding free energies for a series of analogs. | Prediction of affinity changes upon structural modification. |

This table is illustrative of the computational methods that could be applied to study the binding energy of this compound.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics encompasses the use of computational methods to analyze chemical data. For this compound, cheminformatics tools can be used to calculate a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, including topological, electronic, and steric properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is developed by finding a correlation between calculated molecular descriptors and experimentally measured activity.

A hypothetical QSAR study involving this compound would require a dataset of structurally related compounds with their corresponding biological activities against a specific target. Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, can then be used to create the predictive model.

| Descriptor Class | Examples of Descriptors | Relevance to this compound |

| Topological | Molecular Connectivity Indices, Wiener Index | Encodes information about the size, shape, and branching of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Relates to the molecule's polarity and its ability to participate in electronic interactions. |

| Steric | Molecular Volume, Surface Area | Describes the three-dimensional shape and size, which are crucial for receptor fit. |

| Hydrophobic | LogP | Quantifies the lipophilicity, which influences membrane permeability and hydrophobic interactions. |

This table provides examples of descriptor classes that would be relevant in a QSAR study of this compound and its analogs.

While no specific QSAR models for this compound are currently published, the principles of QSAR are broadly applicable and represent a powerful strategy for optimizing the activity of this and related compounds in a drug discovery context.

Mechanistic Biological Studies in Vitro and Non Human Systems

Enzyme Inhibition and Modulation

The structural characteristics of 2-Chloro-N-hydroxypyridine-4-carboxamide suggest its potential as a modulator of various enzymatic pathways. Research in this area has sought to identify specific enzyme targets and characterize the nature of these interactions.

While a broad range of pyridine (B92270) derivatives have been investigated for their inhibitory effects on several key enzymes, specific data for this compound remains limited in the public domain. However, the foundational understanding of related compounds provides a basis for potential areas of investigation.

For instance, various N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have demonstrated inhibitory activity against cyclooxygenases (COX-1 and COX-2). nih.gov These enzymes are crucial in the synthesis of prostaglandins (B1171923) from arachidonic acid and are significant targets in the study of inflammation. eurekaselect.com Molecular docking studies of these related pyridine compounds have indicated binding to the active sites of COX enzymes through hydrogen bonds and hydrophobic interactions. nih.gov

In the context of bacterial resistance, metallo-β-lactamases (MBLs) are a critical class of enzymes that confer resistance to β-lactam antibiotics. nih.govnih.gov The discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a potent inhibitor of VIM-2, a type of MBL, highlights the potential for pyridine-based structures to interact with these zinc-dependent enzymes. nih.gov

Tyrosinase, a copper-containing enzyme, plays a vital role in melanin (B1238610) biosynthesis. nih.gov The inhibition of this enzyme is a key strategy for managing hyperpigmentation. nih.gov Studies on aurone (B1235358) derivatives incorporating a 2-hydroxypyridine-N-oxide (HOPNO) moiety have shown potent inhibition of human tyrosinase, suggesting a competitive mode of inhibition through direct binding to the active site. nih.gov

Carbonic anhydrases (CAs) are metalloenzymes that are targets for various therapeutic interventions. nih.gov Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase isoforms, demonstrating the potential for pyridine scaffolds to interact with these enzymes. nih.gov

Detailed kinetic studies are essential to understand the mechanism of enzyme inhibition, including determining parameters like the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). For related pyridine carboxamide derivatives, kinetic analyses have been performed to elucidate their mode of action. For example, kinetic studies of certain pyridine carboxamide derivatives against urease revealed their inhibitory potential, with some compounds showing significant activity. mdpi.com Similarly, the inhibition kinetics of aurones with a HOPNO group on human tyrosinase indicated a competitive mode of inhibition. nih.gov

The following table summarizes hypothetical kinetic data for this compound based on the activities of structurally similar compounds. This data is for illustrative purposes and requires experimental validation.

Hypothetical Kinetic Parameters of this compound

| Enzyme Target | Inhibition Type | IC50 (μM) | Ki (μM) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Competitive | - | - |

| Metallo β-lactamase (VIM-2) | Non-competitive | - | - |

| Tyrosinase | Competitive | - | - |

| Carbonic Anhydrase II | Uncompetitive | - | - |

Note: The values in this table are placeholders and are not based on experimental data for this compound.

The interaction of a ligand with an enzyme can occur at the active site, where it competes with the substrate, or at an allosteric site, which is a distinct location that can modulate the enzyme's activity. plos.org Allosteric modulators can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the enzyme's function. pitt.edu

While direct evidence for allosteric modulation by this compound is not available, studies on other pyridine derivatives have explored this mechanism. For instance, derivatives of 4-phenylpyridin-2-one have been identified as allosteric modulators of muscarinic acetylcholine (B1216132) receptors. nih.gov Molecular docking and structural analysis are key techniques used to differentiate between active site binding and allosteric modulation.

Molecular Target Identification and Pathway Perturbation

Identifying the specific molecular targets of a compound and understanding how it perturbs cellular pathways are crucial steps in mechanistic studies.

The binding of a ligand to a protein is a fundamental aspect of its biological activity. Techniques such as fluorescence quenching, circular dichroism, and molecular docking are employed to study these interactions. nih.gov For example, the interaction between N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones and bovine serum albumin (BSA) has been investigated, revealing that hydrogen bonding and van der Waals forces are the primary interaction forces. nih.gov

Computational methods like molecular dynamics (MD) simulations provide insights into the dynamic nature of protein-ligand interactions and can help identify key residues involved in binding. aalto.fi

In vitro cell-based assays are essential for studying the interaction of compounds with cellular receptors. Receptor binding assays, often using radiolabeled ligands, can determine the affinity of a compound for a specific receptor. nih.gov The development of selective orexin (B13118510) 2 receptor antagonists from a series of 2,5-disubstituted nicotinamides demonstrates the utility of such assays in characterizing the interaction of pyridine carboxamide derivatives with G-protein-coupled receptors. nih.gov

An article focusing solely on the chemical compound “this compound” cannot be generated as requested.

Extensive searches for scientific data pertaining specifically to "this compound" did not yield information within the scope of the requested outline. There is no available research in the provided results concerning the compound's effects on gene expression or specific cellular pathways, its in vitro antiparasitic, antimicrobial, antifungal, or antioxidant activities, or its enzymatic biotransformations by microorganisms.

The provided search results discuss related but structurally distinct compounds, such as other pyridine carboxamide derivatives, hydroxypyridinones, and various chloro-substituted heterocycles. Discussing these related compounds would violate the explicit instruction to focus solely on "this compound." Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict constraints of the request.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Chloro Substitution on Reactivity and Biological Profile

The presence of a chlorine atom at the C-2 position of the pyridine (B92270) ring significantly modulates the electronic and steric properties of 2-Chloro-N-hydroxypyridine-4-carboxamide, which in turn affects its reactivity and biological profile. The introduction of a chlorine atom can substantially improve the intrinsic biological activity of a molecule. eurochlor.org

Electronic Effects: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the pyridine ring, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution, particularly at the positions ortho and para to the chloro group. This altered reactivity is a key consideration in the metabolic fate and potential covalent interactions of the molecule. The modification of a molecule's electronic properties through chloro-substitution can influence its binding affinity to biological targets. eurochlor.orgnih.gov

Steric and Lipophilic Effects: The chloro group also increases the lipophilicity (hydrophobicity) of the molecule, which can enhance its ability to cross biological membranes, such as the cell membrane, potentially leading to improved bioavailability. nih.gov However, the steric bulk of the chlorine atom can also influence how the molecule fits into the binding pocket of a target protein. This steric hindrance can either be beneficial, by promoting a more favorable binding conformation, or detrimental, by preventing optimal interaction. eurochlor.org In many cases, the presence of a chlorine atom is crucial for the biological activity of a compound. eurochlor.org

Table 1: Physicochemical Impact of Chloro Substitution on the Pyridine Scaffold

| Property | Effect of 2-Chloro Substitution | Rationale |

|---|---|---|

| Electron Density | Decreased | Strong electron-withdrawing inductive effect (-I) of chlorine. |

| Reactivity | Increased susceptibility to nucleophilic attack | Reduced electron density on the pyridine ring. |

| Lipophilicity | Increased | Halogens are more lipophilic than hydrogen atoms. |

| Binding Interactions | Can form halogen bonds; introduces steric bulk | The chlorine atom can act as a weak hydrogen bond acceptor and participate in specific halogen bonding interactions. |

Role of the N-Hydroxy Group in Ligand-Target Interactions

The N-hydroxy group, as part of the hydroxamic acid moiety (-C(O)NHOH), is a critical functional group in this compound, often essential for its biological activity. This group's primary role is to act as a potent metal-chelating agent and a versatile hydrogen bond donor and acceptor.

Metal Chelation: Hydroxamic acids are well-known for their ability to chelate metal ions, particularly zinc (Zn²⁺), iron (Fe²⁺/Fe³⁺), and magnesium (Mg²⁺), which are often present in the active sites of metalloenzymes. The N-hydroxy group can deprotonate to form a hydroxamate anion, which then coordinates with the metal ion in a bidentate fashion through its two oxygen atoms. This strong interaction is a common mechanism for the inhibition of metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).

Hydrogen Bonding: The N-hydroxy group can participate in multiple hydrogen bond interactions within a target's binding site. The hydroxyl (-OH) proton can act as a hydrogen bond donor, while the lone pairs of electrons on the hydroxyl oxygen and the adjacent carbonyl oxygen can act as hydrogen bond acceptors. nih.gov This ability to form a network of hydrogen bonds significantly contributes to the binding affinity and specificity of the ligand for its target. nih.govnih.gov

Table 2: Interaction Capabilities of the N-Hydroxy-Carboxamide Moiety

| Interaction Type | Participating Atoms | Role in Binding | Example Target Class |

|---|---|---|---|

| Metal Chelation | Carbonyl Oxygen, Hydroxyl Oxygen | Bidentate coordination to a metal cofactor | Metalloenzymes (e.g., HDACs, MMPs) |

| Hydrogen Bond Donor | Hydroxyl Hydrogen (H) | Interaction with electronegative atoms (O, N) in the protein backbone or side chains | Kinases, Proteases |

| Hydrogen Bond Acceptor | Hydroxyl Oxygen (O), Carbonyl Oxygen (O) | Interaction with hydrogen bond donors (e.g., -NH, -OH) in the protein | Various enzymes and receptors |

Influence of Carboxamide Substituents on Molecular Interactions and Activity

The carboxamide linker (-C(O)NH-) in this compound serves as a rigid and planar unit that properly orients the pyridine ring and the N-hydroxy group for optimal interaction with a biological target. The hydrogen atoms of the amide group can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. plos.org

Modifications to the amide nitrogen, if chemically feasible, can profoundly impact activity. For example, attaching different motifs at the carboxamide link is a common strategy to explore structure-activity relationships. mdpi.com Introducing heterocyclic groups or substituted phenyl rings can lead to additional hydrophobic, van der Waals, or hydrogen bonding interactions, thereby enhancing potency and selectivity. mdpi.comnih.gov The nature of these substituents can influence:

Potency: Larger or more complex substituents can access secondary binding pockets, increasing affinity.

Selectivity: Tailoring substituents to match the specific topology of a target's active site can improve selectivity over related proteins.

Physicochemical Properties: Substituents can be modified to improve properties like solubility and metabolic stability. For instance, adding polar groups can enhance water solubility. mdpi.com

Studies on related carboxamide-containing compounds have shown that even small changes, such as the position of a substituent on an attached aromatic ring, can significantly alter biological activity, highlighting the sensitivity of ligand-target interactions. plos.org

Scaffold Hopping and Isosteric Replacements in Lead Generation (non-clinical)

In the process of lead generation and optimization, modifying the core structure of this compound through scaffold hopping and isosteric replacements is a valuable strategy to discover novel chemotypes with improved properties. researchgate.netnih.gov

Scaffold Hopping: This strategy involves replacing the central pyridine ring with a different heterocyclic or carbocyclic core while maintaining the spatial arrangement of the key interacting groups (the chloro substituent, the carboxamide, and the N-hydroxy group). researchgate.netnih.gov The goal is to identify new scaffolds that may offer advantages in terms of synthetic accessibility, intellectual property, or drug-like properties (e.g., improved metabolic stability or reduced toxicity). researchgate.netnih.gov

Table 3: Potential Scaffold Hops for the Pyridine Ring

| Original Scaffold | Potential Replacement Scaffold | Rationale for Replacement |

|---|---|---|

| Pyridine | Pyrimidine | Similar size and hydrogen bonding capabilities; may alter metabolic profile. |

| Pyridine | Thiazole | Introduces a sulfur atom, potentially altering electronic properties and metabolic stability. |

| Pyridine | Phenyl | Removes the basic nitrogen, which could reduce off-target effects related to pyridine basicity and improve metabolic stability. |

Isosteric Replacements: This involves substituting specific functional groups with other groups that have similar steric and electronic properties (bioisosteres). researchgate.net This is often done to fine-tune the activity or improve the pharmacokinetic profile of the compound.

Chloro Group: The chlorine atom could be replaced by other halogens (F, Br) or a trifluoromethyl (-CF₃) group. A fluorine atom is smaller and more electronegative, while a bromine atom is larger and more polarizable. A -CF₃ group is a strong electron-withdrawing group and is often used to block metabolic oxidation and increase lipophilicity.

Carboxamide Linker: The amide bond could be replaced with a reverse amide, an ester, or a stable amide isostere like a 1,2,4-oxadiazole (B8745197) to improve metabolic stability against amidases.

Pyridine Nitrogen: The nitrogen atom in the pyridine ring could be repositioned (e.g., moving from the 1-position to the 3-position to create a different pyridine isomer) to probe for new interactions with the target.

Chemical Transformations and Derivative Chemistry

Pyridine (B92270) Ring Transformations and Rearrangements

The pyridine ring of 2-Chloro-N-hydroxypyridine-4-carboxamide is susceptible to a range of transformations, primarily driven by the presence of the electron-withdrawing chloro substituent at the 2-position. This positioning activates the ring for nucleophilic aromatic substitution reactions.

The chlorine atom at the C2 position is a good leaving group, making it a prime site for displacement by various nucleophiles. nih.govwikipedia.org The rate and success of these substitution reactions are significantly influenced by the electron-withdrawing character of the substituents on the pyridine ring. researchgate.net In the case of this compound, both the N-hydroxy and carboxamide groups contribute to the electron-deficient nature of the ring, thereby facilitating nucleophilic attack.

Common nucleophiles that can displace the chloride include amines, alkoxides, and thiols, leading to a diverse array of substituted pyridine derivatives. wikipedia.org For instance, reaction with an amine would yield a 2-amino-N-hydroxypyridine-4-carboxamide derivative. The regioselectivity of these reactions is generally high for the C2 position due to the inherent reactivity of 2-halopyridines. mdpi.com

Enzymatic transformations have also been explored for similar compounds. For example, microsomal glutathione (B108866) S-transferase 1 has been shown to catalyze the substitution of the chlorine atom in 2-chloropyridine (B119429) derivatives with glutathione. nih.govresearchgate.net This suggests the potential for biocatalytic routes to functionalize the pyridine ring of this compound.

Below is a table summarizing potential pyridine ring transformations:

| Transformation Type | Reagent/Catalyst | Product Type |

| Nucleophilic Aromatic Substitution | Amines (R-NH2) | 2-Amino-N-hydroxypyridine-4-carboxamides |

| Nucleophilic Aromatic Substitution | Alkoxides (R-O⁻) | 2-Alkoxy-N-hydroxypyridine-4-carboxamides |

| Nucleophilic Aromatic Substitution | Thiols (R-SH) | 2-Thio-N-hydroxypyridine-4-carboxamides |

| Enzymatic Substitution | Glutathione S-transferase / Glutathione | 2-Glutathionyl-N-hydroxypyridine-4-carboxamide |

Reactivity of the N-Hydroxy Functionality

The N-hydroxy functionality in this compound is a key feature that imparts distinct chemical properties to the molecule. This group can undergo both oxidation and reduction reactions, offering pathways to further derivatization. The N-hydroxy group is part of a hydroxamic acid moiety, which has a related reactivity to the N-oxide functionality in pyridine N-oxides.

Oxidation: The N-hydroxy group can be oxidized to form a nitroxide radical or further to a nitrone. The oxidation of 2-chloropyridine itself is known to yield 2-chloropyridine-N-oxide. wikipedia.org While the N-hydroxy group is already in a relatively oxidized state, further oxidation can be achieved using stronger oxidizing agents. The oxidation of pyridine derivatives to their corresponding N-oxides is a well-established transformation, often employing reagents like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org

Reduction: Conversely, the N-hydroxy group can be reduced to the corresponding pyridine. This deoxygenation is a common reaction for pyridine N-oxides and can be accomplished using various reducing agents, such as zinc in acetic acid or phosphorus trichloride. arkat-usa.org This reaction effectively removes the N-hydroxy group, yielding 2-chloropyridine-4-carboxamide. This transformation can be useful in synthetic sequences where the N-hydroxy group is used as a protecting or directing group and needs to be removed in a later step.

The reactivity of the N-hydroxy group is summarized in the table below:

| Reaction Type | Reagent | Product |

| Oxidation | Strong Oxidizing Agents (e.g., m-CPBA) | 2-Chloro-4-carboxamidopyridine N-oxide derivatives |

| Reduction (Deoxygenation) | Reducing Agents (e.g., Zn/AcOH, PCl3) | 2-Chloropyridine-4-carboxamide |

Chemical Modifications of the Carboxamide Group

The carboxamide group at the 4-position of the pyridine ring is a versatile functional handle that can be modified through several chemical reactions, including hydrolysis and substitution.

Hydrolysis: The carboxamide group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-chloro-N-hydroxypyridine-4-carboxylic acid. The hydrolysis of α-chloro-substituted pyridones has been studied, and the rate of hydrolysis is influenced by the electronic properties of the pyridine ring. nih.gov While this study focused on the pyridone tautomer, the principles can be extended to the hydrolysis of the carboxamide group.

Substitution: The amide nitrogen can be further functionalized. For instance, N-alkylation or N-acylation can be performed under suitable conditions. More commonly, the entire carboxamide group can be transformed. For example, dehydration of the primary amide can lead to the corresponding nitrile, 2-chloro-4-cyanopyridine-N-hydroxy derivative, using dehydrating agents like phosphorus oxychloride or thionyl chloride.

Furthermore, the synthesis of similar chloropyridine carboxamides often involves the reaction of an activated carboxylic acid derivative (like an acid chloride or ester) with ammonia (B1221849) or an amine. nih.govguidechem.com This indicates that the carboxamide group in the target molecule could potentially be exchanged through a similar transamidation process, although this would likely require harsh conditions.

Key modifications of the carboxamide group are outlined in the table below:

| Modification Type | Reagent/Condition | Product |

| Hydrolysis | Acid or Base | 2-Chloro-N-hydroxypyridine-4-carboxylic acid |

| Dehydration | P₂O₅, SOCl₂, POCl₃ | 2-Chloro-4-cyanopyridine-N-hydroxy derivative |

| Transamidation | Amine, High Temperature | N-Substituted 2-Chloro-N-hydroxypyridine-4-carboxamides |

Potential Research Applications Non Clinical

Precursor in Organic Synthesis of Complex Molecules

The chemical architecture of 2-Chloro-N-hydroxypyridine-4-carboxamide makes it a potentially versatile precursor in the synthesis of more complex molecules. The chloro-substituted pyridine (B92270) ring can participate in various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 2-position. The N-hydroxycarboxamide (hydroxamic acid) functional group is also a valuable synthetic handle. It can be a precursor to other functional groups or be used to direct reactions to other parts of the molecule.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction Type | Resulting Structure/Functionality |

|---|---|---|

| 2-Chloro Substituent | Cross-coupling (e.g., Suzuki) | Aryl or alkyl substitution at the C2-position |

| N-Hydroxypyridine | Nucleophilic aromatic substitution | Introduction of various nucleophiles |

Biochemical Reagents and Probes for Mechanistic Studies

Hydroxamic acids are well-known chelators of metal ions, a property that is central to their role as enzyme inhibitors, particularly for metalloenzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). While no specific studies on this compound as a biochemical probe were found, its core structure is analogous to compounds investigated for such purposes. The pyridine nitrogen and the hydroxamic acid moiety can coordinate with metal ions in an enzyme's active site, potentially leading to inhibition. This makes it a candidate for use as a tool compound in biochemical assays to study enzyme mechanisms or to validate new drug targets. The chloro-substituent could influence its electronic properties and binding affinity.

Applications in Materials Science and Supramolecular Chemistry Research

The pyridine ring in this compound provides a site for coordination with metal centers, making it a potential ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The carboxamide group can engage in hydrogen bonding, a key interaction in the formation of self-assembling supramolecular structures. The interplay of metal coordination and hydrogen bonding could lead to the formation of novel materials with interesting topologies and properties. For instance, the crystal structure of the related N-Hydroxypyridine-4-carboxamide reveals a two-dimensional array stabilized by hydrogen bonds, suggesting that this compound could form similar ordered structures. The chlorine atom could further direct the solid-state packing through halogen bonding.

Table 2: Potential Roles in Materials Science

| Structural Feature | Interaction Type | Potential Application |

|---|---|---|

| Pyridine Nitrogen | Metal Coordination | Ligand for Metal-Organic Frameworks (MOFs) |

| Carboxamide Group | Hydrogen Bonding | Formation of supramolecular assemblies |

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 2-Chloro-N-hydroxypyridine-4-carboxamide

The academic understanding of this compound is primarily theoretical, based on the known characteristics of its core components: a 2-chloropyridine (B119429) ring and a 4-carboxamide group with a hydroxyl substitution on the amide nitrogen (a hydroxamic acid). The presence of the electron-withdrawing chlorine atom at the 2-position of the pyridine (B92270) ring is expected to influence the electron density of the aromatic system, affecting its reactivity and physicochemical properties. The hydroxamic acid moiety is a key feature, known for its ability to chelate metal ions and act as a pharmacophore in various biologically active molecules.

Table 1: Postulated Physicochemical Properties of this compound

| Property | Predicted Characteristic | Rationale |

| Acidity | Weakly acidic | Due to the N-hydroxyl proton of the hydroxamic acid. |

| Basicity | Weakly basic | Attributable to the pyridine ring nitrogen. |

| Solubility | Moderate solubility in polar organic solvents | Based on the presence of polar functional groups capable of hydrogen bonding. |

| Metal Chelation | Potential for bidentate chelation | The hydroxamic acid moiety is a known metal-binding group. |

Unexplored Synthetic Routes and Methodologies

Currently, there are no specifically documented synthetic routes for this compound in the literature. However, plausible synthetic strategies can be proposed based on established organic chemistry methodologies.

One potential route could commence with the commercially available 2-chloropyridine-4-carboxylic acid. This starting material could be converted to an activated acyl donor, such as an acyl chloride or an ester. Subsequent reaction with hydroxylamine (B1172632) or a protected form thereof would yield the desired N-hydroxypyridine-4-carboxamide. The key challenge in this approach would be managing the reactivity of the starting materials and intermediates to avoid unwanted side reactions.

Another conceivable approach involves the modification of a pre-existing pyridine-4-carboxamide. For instance, N-hydroxypyridine-4-carboxamide could be subjected to a chlorination reaction, although this would likely present challenges with regioselectivity and potential degradation of the hydroxamic acid moiety.

Table 2: Proposed Unexplored Synthetic Pathways

| Starting Material | Key Transformation | Potential Reagents |

| 2-Chloropyridine-4-carboxylic acid | Acyl activation and amidation | Thionyl chloride, followed by hydroxylamine |

| Methyl 2-chloropyridine-4-carboxylate | Direct amidation | Hydroxylamine hydrochloride, base |

| Pyridine-4-hydroxamic acid | Electrophilic chlorination | N-Chlorosuccinimide |

Advanced Mechanistic Investigations in Biological Systems (non-human)

Given the structural features of this compound, particularly the hydroxamic acid group, it is a candidate for investigation in various non-human biological systems. Hydroxamic acids are known inhibitors of histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). Therefore, initial studies could focus on its inhibitory activity against these enzyme classes in vitro using purified enzymes from non-human sources.

Further investigations could involve cell-based assays using, for example, fungal or plant cell cultures to assess its biological activity. Mechanistic studies would aim to elucidate the mode of interaction with target enzymes, potentially through kinetic analysis and structural biology techniques like X-ray crystallography if co-crystallization with a target protein can be achieved. Isotopic labeling of the compound could also be employed to trace its metabolic fate in these biological systems.

Theoretical Predictions for Novel Derivations and Interactions

Computational chemistry offers a powerful tool for predicting novel derivatives of this compound and their potential interactions. Density Functional Theory (DFT) calculations could be employed to model the electronic structure and reactivity of the molecule. Molecular docking simulations could be used to predict the binding modes and affinities of the compound and its hypothetical derivatives with various enzyme active sites.

Novel derivatives could be designed by modifying the pyridine ring with different substituents to modulate the electronic properties and steric profile of the molecule. For instance, the introduction of electron-donating groups could alter the pKa of the pyridine nitrogen and the hydroxamic acid. The chlorine atom could also be replaced with other halogens or small alkyl groups.

Table 3: Theoretically Proposed Derivatives and Their Potential Properties

| Derivative | Modification | Predicted Change in Property |

| Derivative A | Replacement of the 2-chloro group with a 2-fluoro group | Increased electronegativity at the 2-position, potentially altering binding interactions. |

| Derivative B | Addition of a 5-methoxy group to the pyridine ring | Increased electron density on the pyridine ring, potentially affecting basicity. |

| Derivative C | Replacement of the N-hydroxyl group with an N-methoxy group | Loss of the acidic proton, altering metal chelation and hydrogen bonding capabilities. |

Emerging Research Avenues in Chemical Biology and Material Science

The unique combination of a halogenated pyridine and a hydroxamic acid in this compound opens up several intriguing avenues for future research in both chemical biology and material science.

In chemical biology, the compound could be explored as a scaffold for the development of more complex chemical probes. For example, it could be functionalized with fluorescent tags or biotin (B1667282) to facilitate the identification of its biological targets. Its potential as a fragment in fragment-based drug discovery is another area worthy of exploration.

In material science, the metal-chelating properties of the hydroxamic acid group suggest that this compound could be investigated as a ligand for the synthesis of novel coordination polymers or metal-organic frameworks (MOFs). The presence of the chloropyridine unit could also be exploited for further functionalization of these materials through cross-coupling reactions. The self-assembly of this molecule on surfaces could also be studied for potential applications in sensor technology.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Chloro-N-hydroxypyridine-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

- Nucleophilic Substitution : Start with 4-chloropyridine-2-carboxylic acid derivatives. React with hydroxylamine under basic conditions (e.g., NaHCO₃) to introduce the hydroxamic acid group .

- Condensation Reactions : Use coupling agents like EDCl or HOBt to form the carboxamide bond, ensuring anhydrous conditions to minimize hydrolysis .

- Optimization : Vary temperature (50–80°C) and solvent polarity (DMF or THF) to improve yield. Monitor intermediates via TLC or HPLC to track reaction progress .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?

Methodological Answer: